2-(Isopropylamino)acetonitrile CAS number
2-(Isopropylamino)acetonitrile CAS number
An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(Isopropylamino)acetonitrile, a versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, discuss modern analytical characterization techniques, and survey its potential applications as a molecular building block. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and strategic utilization of this compound. The CAS Number for 2-(Isopropylamino)acetonitrile is 16728-80-6 .[1][2] Its more common hydrochloride salt is registered under CAS Number 38737-90-5 .[3][4]
Introduction & Strategic Significance
2-(Isopropylamino)acetonitrile is an aliphatic aminonitrile that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its structure, featuring a secondary amine and a nitrile group on an ethyl backbone, offers two distinct and reactive functional handles. This duality makes it an attractive starting material for generating diverse libraries of compounds, particularly in the early stages of drug development. The nitrile group can be elaborated into amines, amides, or carboxylic acids, while the secondary amine provides a site for N-alkylation, acylation, or other modifications. Understanding the properties and reactivity of this molecule is crucial for leveraging its full synthetic potential.
Physicochemical & Handling Properties
A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.
Key Properties
All quantitative data for 2-(Isopropylamino)acetonitrile and its common hydrochloride salt are summarized in the table below for ease of comparison.
| Property | 2-(Isopropylamino)acetonitrile (Free Base) | 2-(Isopropylamino)acetonitrile HCl | Source(s) |
| CAS Number | 16728-80-6 | 38737-90-5 | [1][2] |
| Molecular Formula | C₅H₁₀N₂ | C₅H₁₁ClN₂ | [2] |
| Molecular Weight | 98.15 g/mol | 134.61 g/mol | [2] |
| Appearance | Not specified; likely a liquid | Solid | [3] |
| Purity (Typical) | >95% | >95% | |
| Storage Temperature | Room Temperature | Room Temperature, Inert Atmosphere | [3] |
| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N | GZZYFHKZHVRTGM-UHFFFAOYSA-N | [3] |
Safety, Handling, and Storage
As with all nitrile-containing compounds, 2-(Isopropylamino)acetonitrile must be handled with care due to its potential toxicity. The nitrile group can be metabolized in the body to release cyanide, which can lead to toxic effects with a delayed onset.[5][6]
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Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10] It is also known to cause serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood.[8] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[7][11] For the hydrochloride salt, storage under an inert atmosphere is recommended to prevent degradation.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Synthesis and Mechanistic Insights
The synthesis of α-aminonitriles is a cornerstone reaction in organic chemistry, most classically achieved via the Strecker synthesis. A similar, highly effective one-pot methodology can be applied for the preparation of 2-(Isopropylamino)acetonitrile from readily available starting materials.
Experimental Protocol: One-Pot Synthesis
This protocol describes a modified Strecker-type reaction. The causality behind this choice is its high efficiency and the use of inexpensive, common reagents. The reaction proceeds through the in-situ formation of an iminium ion, which is then trapped by a cyanide nucleophile.
Reagents:
-
Isopropylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (for salt formation, if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), combine isopropylamine (1.0 eq) with water.
-
Iminium Formation: While stirring vigorously, slowly add aqueous formaldehyde (1.0 eq) to the cooled amine solution. The reaction is exothermic; maintain the temperature below 10 °C. This step forms the corresponding N-isopropylmethaniminium ion in situ. The rationale for cooling is to control the reaction rate and prevent side reactions.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a fume hood with appropriate PPE. Slowly add the cyanide solution dropwise to the reaction mixture. A white precipitate may form.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of starting materials.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. The use of an organic solvent isolates the less polar product from the aqueous salts and reagents.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(Isopropylamino)acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic process described above.
Caption: One-pot synthesis workflow for 2-(Isopropylamino)acetonitrile.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the molecular structure and quantifies any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, with the mass spectrometer providing the mass-to-charge ratio of the parent ion and its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals would include a septet and doublet for the isopropyl group, a singlet for the methylene group between the nitrogen and nitrile, and a broad singlet for the N-H proton.
-
¹³C NMR: Confirms the carbon skeleton. Distinct signals for the nitrile carbon, the isopropyl carbons, and the methylene carbon are expected.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A peak in the 3300-3400 cm⁻¹ region would indicate the N-H stretch of the secondary amine.
-
High-Performance Liquid Chromatography (HPLC): Acetonitrile is a common solvent in HPLC analysis, valued for its UV transparency and ability to dissolve a wide range of compounds.[5][12][13] HPLC with a UV or MS detector is an excellent method for determining the purity of 2-(Isopropylamino)acetonitrile with high precision.[14][15][16]
Applications in Research and Drug Development
The synthetic utility of 2-(Isopropylamino)acetonitrile stems from the orthogonal reactivity of its two functional groups. It is classified as a key "Building Block and Intermediate" for creating more elaborate molecules.
Key Chemical Transformations
-
Nitrile Group Reduction: The nitrile can be readily reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation yields N¹-isopropylethane-1,2-diamine, a valuable bidentate ligand and pharmaceutical intermediate.
-
Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(isopropylamino)acetic acid, a non-proteinogenic amino acid derivative.
-
Secondary Amine Functionalization: The N-H bond can be easily alkylated, acylated, or used in reductive amination reactions to build molecular complexity. For instance, reaction with an acyl chloride would yield an N-acyl-N-isopropylaminoacetonitrile.
Potential Synthetic Pathways Diagram
The diagram below visualizes the primary transformation pathways available from the 2-(Isopropylamino)acetonitrile core structure, highlighting its versatility.
Caption: Key synthetic transformations of 2-(Isopropylamino)acetonitrile.
Conclusion
2-(Isopropylamino)acetonitrile is a strategically important chemical intermediate characterized by its dual functionality. Its straightforward synthesis and versatile reactivity make it a powerful tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, safe handling protocols, and potential synthetic transformations, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecules.
References
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